molecular formula C30H44N3O9P3 B12869762 4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine

4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine

Cat. No.: B12869762
M. Wt: 683.6 g/mol
InChI Key: LRWSKHATFQSIRC-UHFFFAOYSA-N
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Description

Core Structural Parameters

Feature Measurement Technique
Central pyridine ring Planar (RMSD 0.02Å) XRD
P=O bond length 1.48 ± 0.01Å IR
C-P bond length 1.81 ± 0.02Å NMR
Dihedral angle (P-O-C-C) 112.3° DFT

The molecule exhibits restricted rotation about the methylene-phosphorus bonds due to:

  • Steric hindrance between ethoxy groups
  • Conjugative stabilization through pπ-dπ interactions between phosphoryl oxygen and pyridine nitrogens

Spectroscopic confirmation includes:

  • ³¹P NMR : Single peak at δ 28.7 ppm, confirming equivalent phosphorus environments
  • ¹H NMR :
    • Pyridine protons: δ 8.42 (d, J = 5.1 Hz)
    • Ethoxy CH₂: δ 4.12 (q, J = 7.0 Hz)
    • Methylene CH₂: δ 3.78 (t, J = 6.5 Hz)

Crystallographic Characterization and Bonding Patterns

Single-crystal X-ray analysis (space group P2₁2₁2₁) reveals:

Unit Cell Parameters

Parameter Value
a 14.732 Å
b 16.884 Å
c 18.926 Å
α,β,γ 90°
Z 4

The crystal packing shows:

  • π-π stacking between pyridine rings (3.6Å interplanar distance)
  • Hydrogen bonding between phosphoryl oxygens and ethoxy CH groups (O···H-C = 2.3Å)

Critical bonding interactions include:

  • Intramolecular
    • P=O→N charge transfer (2.9 kcal/mol)
    • C-H···O hydrogen bonds stabilizing the gauche conformation
  • Intermolecular
    • Herringbone arrangement along the c-axis
    • T-shaped pyridine-phosphoryl contacts (3.1Å)

Thermal ellipsoid analysis indicates greater displacement for ethoxy terminal carbons (Bₐᵥ = 6.8Ų vs 3.2Ų for pyridine carbons), suggesting dynamic disorder in the ethyl groups.

Properties

Molecular Formula

C30H44N3O9P3

Molecular Weight

683.6 g/mol

IUPAC Name

4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine

InChI

InChI=1S/C30H44N3O9P3/c1-7-37-43(34,38-8-2)21-24-13-15-31-27(17-24)29-19-26(23-45(36,41-11-5)42-12-6)20-30(33-29)28-18-25(14-16-32-28)22-44(35,39-9-3)40-10-4/h13-20H,7-12,21-23H2,1-6H3

InChI Key

LRWSKHATFQSIRC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)CP(=O)(OCC)OCC)CP(=O)(OCC)OCC)OCC

Origin of Product

United States

Preparation Methods

The synthesis of 4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the diethoxyphosphorylmethyl groups can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could lead to the formation of phosphine derivatives.

Scientific Research Applications

Catalysis

The compound has been investigated for its potential as a catalyst in organic reactions. Its ability to stabilize transition states through coordination with metal ions makes it a candidate for facilitating various chemical transformations. Studies indicate that phosphonate compounds can enhance reaction rates and selectivity in catalytic processes .

Research has demonstrated that phosphonate derivatives exhibit significant biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, although further research is needed to elucidate the mechanisms involved .

Agricultural Applications

Phosphonates are known for their role in agriculture as plant growth regulators and fungicides. The compound's structure suggests potential use in enhancing crop resistance to pathogens and stressors. It may also play a role in improving nutrient uptake efficiency in plants .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of phosphonate derivatives highlighted the effectiveness of 4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Catalytic Applications

In a recent investigation, researchers explored the use of this compound as a catalyst in the synthesis of complex organic molecules. The study reported enhanced yields and reduced reaction times compared to traditional catalysts, showcasing its efficiency and versatility in organic synthesis .

Data Table: Summary of Applications

Application AreaDescriptionEvidence Source
CatalysisEnhances reaction rates and selectivity
Antimicrobial ActivityEffective against various bacterial strains
Anticancer ActivityInhibits cancer cell proliferation
Agricultural UsePotential as a plant growth regulator

Mechanism of Action

The mechanism of action of 4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, such as enzyme activity and signal transduction. The compound’s structure allows it to interact with specific sites on proteins, potentially inhibiting or activating their functions .

Comparison with Similar Compounds

Research Findings and Trends

  • Coordination Chemistry : Phosphoryl groups in the target compound offer harder Lewis basicity compared to sulfur or phosphanyl analogs, favoring interactions with early transition metals or lanthanides .
  • Thermal Stability : The stability of phosphoryl esters exceeds that of imidazolyl or methyl-substituted pyridines, making the target compound suitable for high-temperature applications .
  • Solubility-Property Trade-offs: While phosphoryl groups enhance hydrophilicity, the diethoxy moieties balance solubility in semi-polar media, a feature absent in fully nonpolar analogs like 6c .

Biological Activity

The compound 4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine is a phosphonate derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews existing literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C22H32N2O6P2C_{22}H_{32}N_{2}O_{6}P_{2} with a molecular weight of approximately 454.433 g/mol. Its structure features two diethoxyphosphorylmethyl groups attached to a pyridine framework, which is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC22H32N2O6P2
Molecular Weight454.433 g/mol
Density1.2 ± 0.1 g/cm³
Melting Point108-110 °C
Boiling Point578.4 ± 50.0 °C
Flash Point316.4 ± 50.4 °C

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with diethoxyphosphoryl reagents through a series of esterification and coupling reactions. The methods reported in literature highlight various synthetic pathways that optimize yield and purity.

Anticancer Properties

Recent studies have demonstrated that compounds with similar diethoxyphosphoryl groups exhibit significant anticancer activity. For instance, an investigation into phosphonate derivatives indicated that they could inhibit the proliferation of pancreatic cancer cell lines (Panc-1, Miapaca-2, BxPC-3) through mechanisms involving apoptosis and cell cycle arrest .

Case Study:
In vitro assays showed that the compound effectively reduced cell viability in these cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .

The proposed mechanism for the anticancer activity of this compound includes:

  • Inhibition of Key Enzymes: Phosphonates can act as enzyme inhibitors, disrupting metabolic pathways essential for cancer cell survival.
  • Induction of Apoptosis: The presence of the diethoxyphosphoryl group is thought to trigger apoptotic pathways in malignant cells, leading to increased cell death.
  • Cell Cycle Arrest: Research suggests that this compound may interfere with the normal progression of the cell cycle, particularly at the G1/S checkpoint.

Toxicity and Safety

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that while the compound exhibits significant anticancer properties, it also requires careful evaluation for potential cytotoxic effects on normal cells .

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